2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Radical Polymerization Thermal Decomposition Kinetics Initiator Selection

V-70 (CAS 15545-97-8) is the commercial azo initiator with the lowest 10-hour half-life decomposition temperature at 30°C, enabling radical generation at ambient conditions where AIBN (65°C half-life) remains dormant. It achieves 96% conversion in organotellurium-mediated polymerization at 40°C with narrow dispersity (Đ=1.15), and 89% yield in radical additions at room temperature where AIBN yields 0%. Essential for controlled radical polymerization (RAFT, CMRP) of heat-sensitive monomers and for thermally expandable microsphere production at 35°C. Choose V-70 when low-temperature initiation is non-negotiable.

Molecular Formula C16H28N4O2
Molecular Weight 308.42 g/mol
CAS No. 15545-97-8
Cat. No. B096263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
CAS15545-97-8
Synonyms2-2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)
MeO-AMVN
V 70
V-70
V70
Molecular FormulaC16H28N4O2
Molecular Weight308.42 g/mol
Structural Identifiers
SMILESCC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC
InChIInChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3
InChIKeyPFHOSZAOXCYAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) CAS 15545-97-8: Low-Temperature Azo Initiator for Controlled Radical Polymerization


2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (CAS 15545-97-8), commonly designated V-70, is an oil-soluble azo polymerization initiator belonging to the class of organic azo compounds [1]. Its defining characteristic is a 10-hour half-life decomposition temperature of 30 °C, which is the lowest among commercial azo initiators [1]. This low activation threshold enables efficient radical generation at or near ambient temperatures, positioning it as a specialized tool for initiating polymerization and organic radical reactions under mild thermal conditions [1].

Why Standard Azo Initiators Cannot Substitute for 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) in Low-Temperature Processes


The use of generic or in-class azo initiators such as AIBN (2,2'-azobisisobutyronitrile) or V-65 in applications requiring low-temperature radical generation results in suboptimal or failed outcomes. The fundamental incompatibility arises from the substantially higher thermal activation thresholds of these alternatives. AIBN, for instance, has a 10-hour half-life temperature of 65 °C [1], more than double that of V-70. This differential in decomposition kinetics means that at temperatures where V-70 is actively generating radicals, AIBN is effectively dormant, failing to initiate polymerization. As a consequence, substituting V-70 with a higher-temperature initiator would necessitate elevating reaction temperatures, which risks thermal degradation of heat-sensitive monomers, intermediates, or functional groups. This is a critical failure mode in controlled radical polymerization, fine chemical synthesis, and materials processing where reaction temperature is a constraining variable, directly translating to the quantitative evidence of performance superiority detailed below.

Quantitative Differentiation: Head-to-Head Performance Data for V-70 Against AIBN and Other Initiators


10-Hour Half-Life Temperature: V-70 Operates at 30°C vs. AIBN at 65°C

The 10-hour half-life decomposition temperature of V-70 is 30 °C in toluene, which is 35 °C lower than that of the most common azo initiator, AIBN (65 °C), and 21 °C lower than another low-temperature oil-soluble azo initiator, V-65 (51 °C) [1]. This metric quantifies the temperature at which 50% of the initiator decomposes over 10 hours, a standard industry benchmark for comparing initiator activity. V-70 is the only azo initiator with a half-life temperature as low as 30 °C, enabling radical generation at or near room temperature, a regime where AIBN exhibits negligible decomposition [2].

Radical Polymerization Thermal Decomposition Kinetics Initiator Selection

Radical Addition Yield: V-70 Achieves 89% vs. AIBN 0% and BPO 0% at Room Temperature

In a direct comparative study of radical addition of bromomalononitrile to an alkene, V-70 initiated the reaction at room temperature and achieved an 89% yield after 12 hours [1]. Under identical conditions, the conventional azo initiator AIBN and benzoyl peroxide (BPO) yielded no reaction (0%) after 24 hours [1]. This demonstrates that V-70 is uniquely capable of initiating reactions with thermally sensitive substrates that are incompatible with the elevated temperatures required by standard initiators.

Organic Synthesis Radical Addition Reaction Yield

Stereoselectivity in Cyclization: V-70L Delivers 98:2 anti:syn Ratio vs. AIBN 86:14

In an intramolecular radical cyclization reaction using a Z-bromopentanoic acid ester, the low-melting diastereomer of V-70 (V-70L) at room temperature provided an 85% yield and an anti:syn stereoselectivity of 98:2 [1]. In contrast, AIBN in refluxing benzene provided an 80% yield with a significantly lower stereoselectivity of 86:14 [1]. This demonstrates that V-70L not only enables a milder reaction temperature but also enhances stereochemical control of the product.

Stereoselective Synthesis Intramolecular Cyclization Diastereoselectivity

Polymerization Conversion: V-70 Reaches 96% at 40°C vs. AIBN 92% at 60°C

In a controlled radical polymerization system using organotellurium compounds, V-70 initiated polymerization at 40 °C for 2 hours, achieving 96% monomer conversion and producing a polymer with a number-average molecular weight (Mn) of 12,800 g/mol and a narrow dispersity (Đ) of 1.15 [1]. In comparison, AIBN required a higher temperature of 60 °C for 0.5 hours to reach a comparable 92% conversion, yielding a polymer with Mn = 10,700 g/mol and Đ = 1.17 [1]. This demonstrates that V-70 can achieve superior monomer conversion at a significantly lower temperature while maintaining excellent control over molecular weight and distribution.

Controlled Radical Polymerization Conversion Polymer Molecular Weight

Thermally Expandable Microspheres: V-70 Enables Stable Capsule Formation at 35°C with 40% Blowing Agent Retention

In the preparation of thermally expandable microspheres via suspension polymerization of acrylonitrile (AN) and methyl methacrylate (MMA), the use of V-70 as an initiator at a low temperature of 35 °C and a pressure of 3 bar resulted in the successful formation of stable expandable microcapsules with a mean diameter of 30 μm [1]. Thermogravimetric analysis (TGA) confirmed an encapsulated blowing agent content of 40% [1]. This process outcome is contingent on the low-temperature activity of V-70, as higher-temperature initiators would compromise the integrity of the volatile blowing agent during shell formation.

Suspension Polymerization Microencapsulation Thermal Expansion

Optimal Use Cases for 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) Based on Quantitative Evidence


Controlled Radical Polymerization for Precision Block Copolymers at Low Temperatures

V-70 is the initiator of choice for controlled radical polymerization (CRP) techniques—including Cobalt-Mediated Radical Polymerization (CMRP) and RAFT—that require precise molecular weight control and narrow dispersity at low temperatures [1]. Its 30 °C half-life temperature enables polymerization of heat-sensitive monomers like vinyl acetate without thermal side reactions, yielding polymers with predetermined molecular weights and low polydispersity, as demonstrated in CMRP systems where V-70 initiation at 30 °C successfully produced well-defined poly(vinyl acetate) [2]. For comparison, AIBN's higher activation temperature (65 °C) would limit its use with such monomers. In organotellurium-mediated polymerization, V-70 achieved 96% conversion at 40 °C, 20 °C lower than AIBN, while maintaining narrow dispersity (Đ = 1.15) [3].

Low-Temperature Radical Addition and Cyclization in Fine Chemical Synthesis

For synthetic organic chemistry, V-70 is uniquely suited for radical addition and cyclization reactions involving thermally labile substrates. Direct comparative data show that at room temperature, V-70 achieves an 89% yield in radical addition of bromomalononitrile, while AIBN and benzoyl peroxide show 0% yield [1]. Furthermore, the low-melting diastereomer V-70L provides superior stereocontrol in intramolecular cyclizations, achieving a 98:2 anti:syn ratio compared to 86:14 for AIBN [1]. This evidence supports the procurement of V-70 for synthetic routes where temperature sensitivity and stereochemical fidelity are critical process parameters.

Manufacturing of Thermally Expandable Microspheres via Low-Temperature Suspension Polymerization

V-70 is an essential raw material for the production of thermally expandable microspheres. Its low decomposition temperature (30 °C) allows the suspension polymerization of acrylonitrile and methyl methacrylate shells at 35 °C, a temperature sufficiently low to prevent premature volatilization or decomposition of the encapsulated hydrocarbon blowing agent [1]. This process yields stable microcapsules with a high blowing agent retention (40%) and a uniform mean diameter (30 μm) [1]. Standard higher-temperature initiators like AIBN are incompatible with this application, as their activation threshold would compromise the integrity of the volatile core material during shell formation.

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